molecular formula C11H11BrO2 B6275710 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one CAS No. 2763779-54-8

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one

Cat. No. B6275710
CAS RN: 2763779-54-8
M. Wt: 255.1
InChI Key:
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Description

7-Bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one (7-Br-DMBP) is a novel synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound is a member of the benzopyran class of compounds, which are known for their diverse pharmacological activities. 7-Br-DMBP has been studied for its potential use in drug discovery, as well as its potential to modulate various biochemical and physiological processes.

Scientific Research Applications

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one has been studied for its potential application in drug discovery and other scientific research applications. It has been shown to have potential as an anti-inflammatory agent, and it has been studied for its potential to modulate various biochemical and physiological processes. Additionally, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one has been studied for its potential to act as an antioxidant.

Mechanism of Action

The exact mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one is not yet known. However, it is believed that the compound may act by modulating the activity of various enzymes and receptors, as well as by binding to specific sites on cells. Additionally, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one may act as an antioxidant, which could explain its potential anti-inflammatory effects.
Biochemical and Physiological Effects
7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one has been studied for its potential to modulate various biochemical and physiological processes. In laboratory studies, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one has been shown to have anti-inflammatory effects, as well as to act as an antioxidant. Additionally, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one has been studied for its potential to modulate the activity of various enzymes and receptors, as well as to bind to specific sites on cells.

Advantages and Limitations for Lab Experiments

The use of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one in laboratory experiments has several advantages. For example, it is relatively easy to synthesize 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one in a laboratory setting, and the compound is relatively stable. Additionally, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one has been studied for its potential to modulate various biochemical and physiological processes, making it a useful tool for studying these processes in laboratory experiments.
However, there are also several limitations to the use of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one in laboratory experiments. For example, the exact mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one is still not yet known, making it difficult to predict its effects in laboratory experiments. Additionally, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one is a relatively new compound, and there is still much that is unknown about its potential applications and effects.

Future Directions

The potential applications of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one are still being studied, and there are many potential future directions for research. For example, further research could be conducted to better understand the exact mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one and its potential effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one in drug discovery and other scientific research applications. Finally, further research could be conducted to explore the potential toxicological effects of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one.

Synthesis Methods

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one can be synthesized using a variety of methods, including the use of bromination reactions and the use of Grignard reagents. Bromination reactions involve the use of bromine to convert an organic compound into a brominated product. The Grignard reaction involves the use of a Grignard reagent to convert an organic compound into an organometallic product. Both of these methods can be used to synthesize 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one involves the condensation of 2,4-pentanedione with 3-bromoanisole, followed by cyclization and reduction steps.", "Starting Materials": [ "2,4-pentanedione", "3-bromoanisole", "Sodium borohydride", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione with 3-bromoanisole in the presence of acetic acid to form 7-bromo-1,1-dimethyl-3-(3-bromoanisyl)-2,3-dihydro-1H-inden-4-one.", "Step 2: Cyclization of the intermediate product with methanol and water in the presence of sodium borohydride to form 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one.", "Step 3: Reduction of the final product with sodium borohydride in methanol to obtain 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-4-one." ] }

CAS RN

2763779-54-8

Molecular Formula

C11H11BrO2

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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